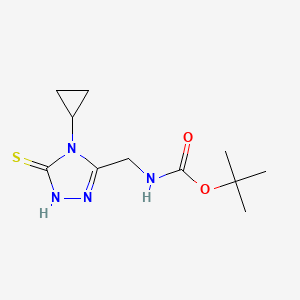

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate

Description

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate (CAS: 306935-44-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 4-position, a thioxo (S=O) moiety at the 5-position, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position. This compound is cataloged by Shanghai PI Chemicals Ltd. under the product code PI-19415, with a purity of 97% and a molecular weight of 270.35 g/mol . The Boc group enhances stability and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)12-6-8-13-14-9(18)15(8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBRKREEAVQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370845 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306935-44-4 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate, cyclopropylamine, and thiourea.

Step-by-Step Synthesis:

Industrial Production Methods:

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially converting the thioxo group to a thiol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols or reduced triazole derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers or materials with specific properties.

Biology and Medicine:

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound is being investigated for its potential to inhibit bacterial and fungal growth.

Anticancer Research: The compound’s ability to interact with biological targets makes it a candidate for anticancer drug development.

Industry:

Agriculture: It can be used in the development of new agrochemicals, such as pesticides or herbicides.

Pharmaceuticals: Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thioxo group may interact with metal ions or other reactive species, modulating the compound’s biological activity. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl Carbamate Derivatives

| Cat. No. | 4-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|---|

| PI-19415 | Cyclopropyl | C₁₁H₁₈N₄O₂S | 270.35 | 306935-44-4 |

| PI-19416 | Butyl | C₁₂H₂₂N₄O₂S | 286.39 | 306935-47-7 |

Key Observations :

- Molecular Weight : The butyl-substituted PI-19416 has a higher molecular weight (286.39 vs. 270.35), which may influence solubility and diffusion kinetics in biological systems.

- Applications : Cyclopropyl-containing triazoles (e.g., PI-19415) are often prioritized in drug discovery due to their metabolic stability and ability to mimic aromatic rings in target binding. Butyl derivatives (e.g., PI-19416) may serve as lipophilic anchors in agrochemical formulations .

Comparison with Agrochemical Triazole Derivatives

Triazolone herbicides like carfentrazone-ethyl (CAS: 128639-02-1) share a 1,2,4-triazole core but differ in substituents. Carfentrazone-ethyl features an ethyl ester and a trifluoromethylphenyl group, enabling herbicidal activity via protoporphyrinogen oxidase inhibition . In contrast, the Boc-protected aminomethyl group in PI-19415 suggests utility as a synthetic precursor rather than a direct agroactive agent.

Research Findings and Hypothetical Properties

- Solubility: The Boc group likely improves solubility in aprotic solvents (e.g., DMSO, THF) compared to non-protected analogs.

- Stability : The cyclopropyl group may confer resistance to oxidative degradation compared to aliphatic substituents.

Biological Activity

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate (CAS No. 306935-44-4) is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including antimicrobial effects, potential mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 270.35 g/mol

- Synonyms :

- tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate

- tert-butyl N-[(4-cyclopropyl-5-thioxo-4H-1,2,4-triazol-3-yl)methyl]carbamate

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, a study on related carbamate derivatives demonstrated that several compounds showed good to moderate antibacterial activity against various strains of bacteria and fungi . Specifically, compounds similar to tert-butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate were noted for their promising antifungal activity .

The biological activity of triazole derivatives often involves interference with the synthesis of nucleic acids and proteins in microbial cells. The thioxo group in the structure may enhance the ability of the compound to bind to target enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death .

Study 1: Antimicrobial Efficacy

In a comparative study of various carbamate derivatives, tert-butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate was evaluated for its antimicrobial efficacy. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| tert-butyl ((4-cyclopropyl... | E. coli | 15 |

| tert-butyl ((4-cyclopropyl... | S. aureus | 18 |

| Control | - | 0 |

Study 2: Molecular Docking Studies

Molecular modeling studies have been conducted to predict the binding affinity of tert-butyl ((4-cyclopropyl...)) with key enzymes involved in microbial metabolism. The docking studies suggested that the compound could effectively inhibit enzyme activity through strong hydrogen bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.